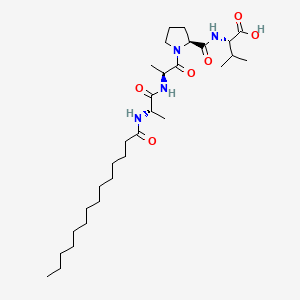
Methyl 4-amino-2-methyl-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brigimadlin intermediate-1 is a compound used in the synthesis of brigimadlin, a novel and highly potent MDM2–p53 antagonist. Brigimadlin has shown promising antitumor activity by restoring the tumor-suppressor function of p53, which is often inactivated in various cancers .
Méthodes De Préparation
The synthesis of brigimadlin intermediate-1 involves several steps, including the formation of a spiro-oxindole structure. The synthetic route typically includes the following steps:
Formation of the spiro-oxindole core: This step involves the cyclization of an appropriate precursor to form the spiro-oxindole structure.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties of brigimadlin intermediate-1.
Purification: The final compound is purified using techniques such as chromatography to obtain a high-purity product.
Industrial production methods for brigimadlin intermediate-1 are optimized to ensure high yield and purity while minimizing production costs and environmental impact. These methods often involve large-scale synthesis and advanced purification techniques.
Analyse Des Réactions Chimiques
Brigimadlin intermediate-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of brigimadlin intermediate-1 may yield a ketone or aldehyde, while reduction may yield an alcohol.
Applications De Recherche Scientifique
Brigimadlin intermediate-1 is primarily used in the synthesis of brigimadlin, which has several scientific research applications, including:
Cancer Research: Brigimadlin is being investigated for its potential to treat various types of cancer by restoring the tumor-suppressor function of p53
Drug Development: Brigimadlin serves as a lead compound for the development of new MDM2–p53 antagonists with improved efficacy and safety profiles.
Biological Studies: Brigimadlin is used in studies to understand the role of the MDM2–p53 interaction in cancer and other diseases.
Mécanisme D'action
Brigimadlin intermediate-1 exerts its effects by binding to the MDM2 protein and blocking its interaction with p53. This prevents MDM2 from inactivating p53, thereby restoring the tumor-suppressor function of p53. The restored p53 function leads to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Brigimadlin intermediate-1 is unique compared to other MDM2–p53 antagonists due to its high potency and favorable pharmacokinetic properties. Similar compounds include:
Nutlin-3: An early MDM2–p53 antagonist with lower potency and higher toxicity compared to brigimadlin.
RG7112: Another MDM2–p53 antagonist with similar mechanisms of action but different pharmacokinetic profiles.
Brigimadlin intermediate-1 stands out due to its high bioavailability, dose-linear pharmacokinetics, and potent antitumor activity in preclinical models .
Propriétés
Formule moléculaire |
C9H10N2O4 |
|---|---|
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
methyl 4-amino-2-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C9H10N2O4/c1-5-6(9(12)15-2)3-4-7(10)8(5)11(13)14/h3-4H,10H2,1-2H3 |
Clé InChI |
AAPWHMLRYVZJKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1[N+](=O)[O-])N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-Dichlorophenyl)-3-[4-(pentafluoro-lambda6-sulfanyl)phenyl]urea](/img/structure/B15137286.png)
![2,4-dichloro-6-[(E)-[[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B15137287.png)



![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo(2,3-13C2)prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl](1,2-13C2)prop-2-enamide;dihydrochloride](/img/structure/B15137325.png)
![trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B15137327.png)

![[(2R,3R,4R,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15137338.png)
![N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2,3-dihydroindol-5-yl]cyclohexanesulfonamide](/img/structure/B15137351.png)

![2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B15137358.png)


